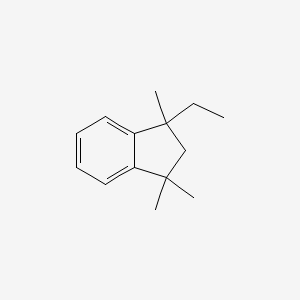
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and have been extensively studied for their applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties that are valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the reaction of 6-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit enzymes such as bacterial DNA gyrase, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds such as 6-fluoro-4-ethoxyquinolin-2-carboxylic acid and 2-(6-fluoroquinolin-4-yl)-1-alkoxypropan-2-ol have similar structures and applications.
Uniqueness: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H5F4NO3S |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-6-1-2-8-7(5-6)9(3-4-15-8)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
MHCJCOFQGHLOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
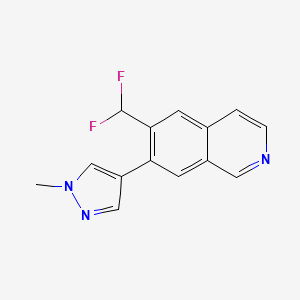
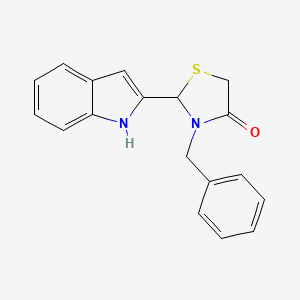
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)

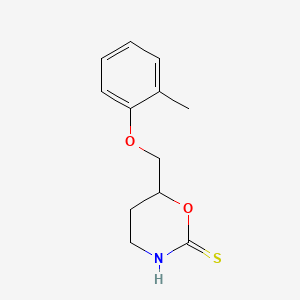
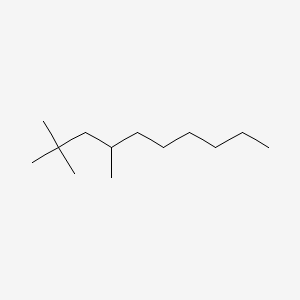
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
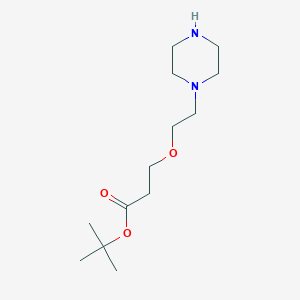
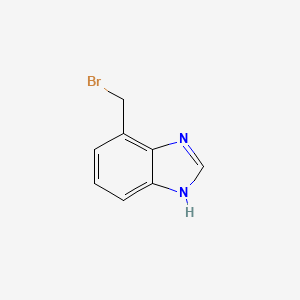
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)


